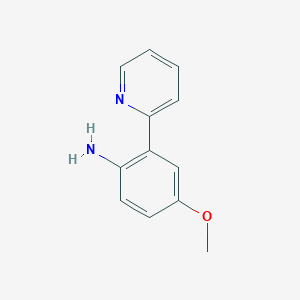

4-Methoxy-2-(pyridin-2-yl)aniline

Description

Overview of the Pyridinyl-Aniline Structural Motif in Contemporary Chemical Synthesis and Materials Science

The pyridinyl-aniline structural motif is a cornerstone in the design of bidentate ligands, which are crucial in coordination chemistry and catalysis. The nitrogen atoms of the pyridine (B92270) ring and the aniline (B41778) group can chelate to a metal center, forming stable complexes that can catalyze a wide range of chemical reactions. The rigidity of the aromatic backbone, combined with the potential for substitution on both the pyridine and aniline rings, allows for the fine-tuning of the steric and electronic properties of these ligands.

In materials science, pyridinyl-aniline derivatives are integral to the development of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and sensing, owing to their porous structures and the chemical functionality of the organic linkers. The ability of the pyridinyl-aniline motif to form predictable and robust coordination bonds with various metal ions makes it a versatile component in the construction of these advanced materials. For instance, coordination polymers based on pyridyl-based ligands can exhibit interesting electrochromic properties. bldpharm.com

Significance of 4-Methoxy-2-(pyridin-2-yl)aniline and its Structural Analogues in Ligand Design and Organic Transformations

The parent compound, 2-(pyridin-2-yl)aniline (B1331140), has been identified as a highly effective and removable directing group in C-H bond amination reactions mediated by cupric acetate (B1210297). rsc.org This transformation is significant as it allows for the direct formation of C-N bonds, a fundamental process in the synthesis of many pharmaceuticals and agrochemicals. The pyridine nitrogen and the amine group work in concert to direct the catalyst to a specific C-H bond on a substrate, enabling selective functionalization. The introduction of a methoxy (B1213986) group at the 4-position of the aniline ring in this compound can be expected to modulate the electronic properties of the ligand, potentially influencing the efficiency and selectivity of such catalytic processes.

Structural analogues of this compound, such as those with different substitution patterns or additional functional groups, are also of considerable interest. For example, derivatives of pyridinyl-aniline have been explored as ligands for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The specific substitution on the aniline and pyridine rings can influence the stability and reactivity of the resulting metal complexes, thereby affecting the catalytic outcome.

Evolution of Research Perspectives on Heteroaryl-Substituted Aniline Derivatives

The study of heteroaryl-substituted aniline derivatives has evolved significantly over the years. Initially, research focused on their synthesis and basic characterization. More recently, the focus has shifted towards their application in more complex systems and processes. The development of new synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, has made a wide range of these compounds more accessible, fueling further research into their properties and applications.

Current research is exploring the use of these compounds in areas such as medicinal chemistry, where they can serve as scaffolds for the development of new therapeutic agents. The ability of the heteroaryl group to participate in hydrogen bonding and other non-covalent interactions makes it a valuable feature in drug design. Furthermore, the electronic properties of these compounds make them suitable for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The synthesis of various N-substituted anilines through methods like the Smiles rearrangement under metal-free conditions highlights the ongoing efforts to develop more efficient and environmentally friendly synthetic protocols. sigmaaldrich.com

Chemical Compound Data

Below is a table summarizing the key properties of this compound and some of its structural analogues.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 854898-06-9 | C12H12N2O | 200.24 chemwhat.id |

| 2-(Pyridin-2-yl)aniline | 29528-30-1 | C11H10N2 | 170.21 |

| 3-(2-Pyridyl)aniline | 15889-32-4 | C11H10N2 | 170.21 nih.gov |

| 4-(Pyridin-2-yl)aniline | 82261-42-5 | C11H10N2 | 170.21 chemicalbook.com |

| N,N-Diphenyl-4-(pyridin-2-yl)aniline | 140947-06-4 | C23H18N2 | 322.40 nih.gov |

| 4-Methoxy-2-methylaniline | 102-50-1 | C8H11NO | 137.18 sigmaaldrich.com |

| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 | C12H11ClN2O | 234.68 bldpharm.com |

| 4-(Pyridin-4-ylmethoxy)aniline | 105350-42-3 | C12H12N2O | 200.24 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-pyridin-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-9-5-6-11(13)10(8-9)12-4-2-3-7-14-12/h2-8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQKIVJTTKMYJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry and Ligand Design Principles Involving 4 Methoxy 2 Pyridin 2 Yl Aniline

Complexation Behavior with Transition Metal Ions

The coordination chemistry of 4-methoxy-2-(pyridin-2-yl)aniline is fundamentally defined by its capacity to act as a versatile N,N'-donor ligand, leading to the formation of a diverse array of coordination compounds with varied stoichiometries and properties.

Bidentate N,N'-Donor Ligand Characteristics of this compound and its Derivatives

This compound and its related structures are classic examples of bidentate N,N'-donor ligands. The defining feature of these ligands is the presence of two nitrogen donor atoms—one from the pyridine (B92270) ring and the other from the aniline (B41778) or a derivative amino group—positioned to form a stable five-membered chelate ring upon coordination to a metal center. This chelation significantly enhances the stability of the resulting complex compared to coordination with analogous monodentate ligands, an effect known as the chelate effect.

Derivatives such as 4-methoxy-N-(pyridin-2-ylmethyl)aniline and 4-methoxy-N-methyl-N-(pyridin-2-ylmethyl)aniline also exhibit this bidentate N,N'-coordination mode. researchgate.net The nitrogen atoms of the pyridine and the amine or imine moieties interact with the metal center to form stable complexes. researchgate.net For instance, X-ray crystal structures of Palladium(II) complexes with related ligands confirm a distorted square planar geometry achieved through the coordination of the pyridine and amine nitrogen atoms, alongside two chloro ligands. researchgate.net The flexibility of the bond between the two aromatic rings allows for the necessary conformational arrangement to achieve effective chelation with a variety of transition metal ions.

Synthesis and Stoichiometry of Coordination Compounds

The synthesis of coordination compounds involving this compound and its analogues is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The stoichiometry of the resulting complex is influenced by the metal-to-ligand molar ratio, the nature of the metal ion, its preferred coordination number, and the counter-anions present.

A general synthetic route involves the dropwise addition of a methanolic solution of the metal halide (e.g., NiCl₂·6H₂O, PdCl₂, K₂PtCl₄) to a methanolic solution of the ligand. orientjchem.org The mixture is stirred for several hours at room temperature, leading to the precipitation of the complex, which can then be filtered and dried. orientjchem.org

Common stoichiometries observed are of the type [M(L)X₂] or [M(L)₂]X₂, where L is the bidentate ligand, M is the metal ion, and X is a halide or another counter-ion. For example, complexes with the general formula [M(MTP)₂Cl₂] (where M = Ni(II), Pd(II), Pt(II) and MTP = 6-Methoxy-2,3,4,5-tetrahydropyridine) have been synthesized by reacting the ligand and metal salt in a 2:1 molar ratio. orientjchem.org Similarly, zinc(II), palladium(II), and cadmium(II) complexes with derivatives of 4-methoxyaniline have been prepared, resulting in stoichiometries such as [(L)nMX₂]m (where n and m can be 1 or 2). researchgate.net

| Ligand | Metal Ion | Metal Salt | Molar Ratio (L:M) | Resulting Complex Formula | Reference |

|---|---|---|---|---|---|

| 4-methoxy-N-(pyridin-2-ylmethyl)aniline (L-b) | Pd(II) | PdCl₂ | 1:1 | [Pd(L-b)Cl₂] | researchgate.net |

| 4-methoxy-N-methyl-N-(pyridin-2-ylmethyl)aniline (L-c) | Pd(II) | PdCl₂ | 1:1 | [Pd(L-c)Cl₂] | researchgate.net |

| 6-Methoxy-2,3,4,5-tetrahydropyridine (MTP) | Ni(II) | NiCl₂·6H₂O | 2:1 | [Ni(MTP)₂Cl₂] | orientjchem.org |

| 6-Methoxy-2,3,4,5-tetrahydropyridine (MTP) | Pt(II) | K₂PtCl₄ | 2:1 | [Pt(MTP)₂Cl₂] | orientjchem.org |

| 4-(pyridin-4-ylmethoxy)benzoic acid (L) | Zn(II) | ZnCl₂ | 1:1 | [Zn(L)Cl] | researchgate.net |

Influence of Aniline and Pyridine Substituents on Metal-Ligand Interactions

Substituents on the aniline and pyridine rings play a critical role in modulating the electronic properties of the ligand and, consequently, the nature of the metal-ligand interactions. The methoxy (B1213986) group (-OCH₃) at the 4-position of the aniline ring in this compound is an electron-donating group. This increases the electron density on the aniline nitrogen atom, enhancing its basicity and donor strength. A stronger donor ligand generally forms more stable complexes.

Conversely, electron-withdrawing groups on the pyridine or aniline rings would decrease the electron density on the nitrogen donors, weakening the resulting metal-ligand bond. For instance, studies on iron(II) complexes with substituted 2,6-di(pyrazol-1-yl)pyridine ligands have shown that electron-withdrawing substituents stabilize the low-spin state of the complex, indicating a direct influence on the ligand field strength. whiterose.ac.uk The conformation of these substituents can also impose steric effects that influence the spin state and stability of the complex. whiterose.ac.ukrsc.org The electronic influence of ortho-substituents on the pyridinic nitrogen has been shown to create different preferences for coordination, highlighting the sensitivity of metal-ligand interactions to subtle electronic changes. jyu.fi

Stereochemical Aspects of this compound Metal Complexes

The stereochemistry of metal complexes derived from this compound is dictated by the coordination number and preferred geometry of the central metal ion. For a metal ion with a coordination number of four, square planar or tetrahedral geometries are common. For example, Pd(II) and Pt(II) complexes with this type of ligand typically adopt a distorted square planar geometry. researchgate.netorientjchem.org

In the case of octahedral complexes (coordination number of six), where a metal ion coordinates to three bidentate ligands of this type, the formation of facial (fac) and meridional (mer) isomers is possible. Furthermore, the chelation of these non-symmetrical ligands can lead to the formation of chiral complexes, resulting in enantiomeric pairs (Δ and Λ isomers). The specific stereochemical outcome can be influenced by reaction conditions and the nature of ancillary ligands or counter-ions.

Electronic Structure and Ligand Field Theory in this compound Derived Coordination Compounds

The electronic structure of coordination compounds derived from this compound is best understood through the lens of Ligand Field Theory. As an N,N'-donor ligand, it creates a specific ligand field around the metal ion, which causes the splitting of the metal's d-orbitals. The magnitude of this splitting (Δ) determines the electronic properties of the complex, such as its color, magnetic properties, and reactivity.

Cyclometallation Reactions with this compound Analogues

While this compound itself primarily acts as an N,N'-donor ligand, its structural motif is closely related to ligands known to undergo cyclometallation. Cyclometallation is an intramolecular reaction where a C-H bond on the ligand's aromatic ring is activated by the metal center, leading to the formation of a direct metal-carbon (M-C) bond and a new metallacycle. This process typically occurs with transition metals like palladium, platinum, iridium, and ruthenium.

Catalytic Applications of 4 Methoxy 2 Pyridin 2 Yl Aniline Derived Systems

Homogeneous Catalysis Utilizing 4-Methoxy-2-(pyridin-2-yl)aniline Metal Complexes

Metal complexes derived from this compound and its structural analogues are effective catalysts in a variety of homogeneous reactions. The pyridine (B92270) and aniline (B41778) nitrogens chelate to a metal center, creating a stable framework that can facilitate substrate activation and transformation. The specific metal and the ancillary ligands present can be tuned to optimize performance for different chemical reactions.

Polymerization Reactions, e.g., Methyl Methacrylate (B99206) Polymerization

While direct studies on this compound complexes for methyl methacrylate (MMA) polymerization were not prominently found, the broader class of pyridyl-imine and pyridyl-amine ligands demonstrates significant utility in this area. These related systems highlight the potential of the this compound scaffold.

For instance, copper(II) complexes with iminomethylpyridine-based ligands, when activated by modified methylaluminoxane (B55162) (MMAO), effectively polymerize MMA to produce syndio-enriched poly(methyl methacrylate) (PMMA). nih.gov The steric and electronic properties of substituents on the ligand framework are crucial in guiding catalytic activity. nih.gov Similarly, cobalt(II) complexes with N,N-bidentate ligands are also active in MMA polymerization. tandfonline.com Iron(II) complexes featuring tetradentate nitrogen ligands, which share structural motifs with pyridyl-anilines, have been shown to catalyze the atom transfer radical polymerization (ATRP) of MMA, yielding polymers with controlled molecular weights and distributions. researchgate.net Schiff bases formed from pyridine-2-carboxaldehyde and primary amines act as effective ligands for copper(I) catalysts in the ATRP of methacrylates, demonstrating that the pyridyl-N donor is a key component for catalytic success. cmu.edu

These examples underscore the principle that metal complexes of nitrogen-based bidentate ligands, a class to which this compound belongs, are highly effective for controlled polymer synthesis.

Hydrogenation and Transfer Hydrogenation Processes

Complexes derived from pyridyl-aniline type ligands are active in hydrogenation and transfer hydrogenation reactions, which are fundamental processes for the synthesis of fine chemicals and pharmaceuticals. An emerging strategy for the reduction of N-heterocycles like quinolines and pyridines is catalytic transfer hydrogenation (TH). ippi.ac.ir Iridium catalysts, for example, can utilize renewable hydrogen sources like ethanol (B145695) to achieve these transformations. ippi.ac.ir

In a related application, bimetallic copper/nickel (Cu/Ni) nanoparticles have proven effective for the hydrogenation of 3-nitro-4-methoxy-acetylaniline to its corresponding amino derivative. This reaction highlights the utility of catalysts in reducing nitroarenes containing a methoxy-aniline framework, which is structurally similar to the target compound. The bimetallic catalyst showed high selectivity and conversion under specific conditions. nih.gov

Performance of Bimetallic Cu/Ni Catalyst in Hydrogenation nih.gov

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Cu0.7Ni0.3 | 140 | 2 | 95.7 | 99.4 |

Furthermore, ruthenium(II) complexes bearing pyridyl-supported ligands have demonstrated excellent catalytic activity in the transfer hydrogenation of ketones to their corresponding alcohols. acs.org

Oxidative Transformations and Dealkylation Reactions

The pyridyl-aniline scaffold is instrumental in directing oxidative transformations. The compound 2-(pyridin-2-yl)aniline (B1331140), a close structural relative, has been successfully used as a removable directing group to facilitate the amination of C(sp²)–H bonds using cupric acetate (B1210297) as the mediator. cmu.edu This demonstrates the capacity of the ligand framework to position a metal catalyst for selective C-H functionalization, an important type of oxidative coupling.

In other oxidative processes, vanadium oxide-based catalysts are used for the oxidative ammonolysis of methylpyridines (picolines) to produce cyanopyridines, an important industrial transformation. cmu.edu While not directly involving the title compound, this illustrates the role of metal catalysts in the oxidation of pyridine-containing substrates.

Application in Atom Transfer Radical Reactions

Atom Transfer Radical Polymerization (ATRP) and Atom Transfer Radical Addition (ATRA) are powerful methods for forming carbon-carbon bonds. Metal complexes are central to these reactions, and those derived from pyridyl-amine type ligands are well-represented. A notable example is the use of a ruthenium(III) complex, [RuCl₂(Cp*)(PPh₃)], in combination with magnesium metal for ATRA and Atom Transfer Radical Cyclization (ATRC) reactions. nsf.gov This system operates under mild conditions with high efficiency, often requiring lower catalyst concentrations than previously reported methods. nsf.gov

Iron-mediated ATRP has also been achieved using halide anions as the complexing ligands, which can polymerize monomers like styrene (B11656) and methyl methacrylate in a controlled fashion. nih.gov The core principle of these reactions involves a metal complex reversibly transferring a halogen atom to generate a radical, which then initiates polymerization or addition. The versatility of the pyridyl-aniline ligand structure makes it a strong candidate for developing new iron-based ATRP catalysts. bldpharm.com

Mechanistic Investigations of Catalytic Cycles and Turnover Frequencies

Understanding the mechanism of a catalytic cycle is key to improving its performance. For systems involving pyridyl-aniline type ligands, several mechanistic aspects have been elucidated.

In the ruthenium-catalyzed ATRA/ATRC reactions, it is suggested that magnesium acts as a reducing agent. nsf.gov It regenerates the catalytically active ruthenium(II) species from the ruthenium(III) state that is formed after the atom transfer step, thus closing the catalytic cycle. nsf.gov Some ruthenium(II) NNN complex catalysts have been found to be highly active for the transfer hydrogenation of ketones without the presence of a traditional N-H functionality in the ligand, which is a significant mechanistic finding. acs.org

In other radical reactions, such as a catalytic defluorinative ketyl-olefin coupling, mechanistic studies point to a radical-to-polar crossover pathway. This complex sequence involves Lewis acid activation, halogen-atom transfer, radical addition, single-electron reduction, and elimination steps, showcasing the intricate pathways that can be orchestrated by a catalyst. researchgate.net For metal-free coupling reactions, a proposed mechanism involves acid-promoted protonation of the pyridine nitrogen, which activates the substrate for subsequent C-C bond formation and dehydrogenation by molecular oxygen. nih.gov These studies provide a framework for understanding how catalysts derived from this compound might operate.

Design Principles for Enhanced Catalytic Activity and Selectivity

The rational design of catalysts is a major goal in chemical research, aiming to improve activity, selectivity, and stability. For catalysts based on the this compound framework, several design principles are relevant.

Electronic Tuning: The electronic properties of the ligand can be modified to stabilize specific oxidation states of the metal center, which is crucial in redox-based catalysis like ATRP. For example, enhancing the electron-donating ability of the ligand can stabilize the higher oxidation state of the metal (e.g., Cu(II) in ATRP), which can influence the polymerization rate and control. cmu.edu Doping a catalyst's support structure, as shown in studies with C₄N₂ nanosheets, can significantly alter the electronic environment and optimize the adsorption of reactants, thereby boosting catalytic activity.

Steric Hindrance: The bulkiness of the substituents on the ligand can be adjusted to control the coordination environment around the metal center. This can prevent catalyst deactivation pathways, such as the formation of inactive dimers, and influence the selectivity of the reaction. In the polymerization of MMA, the steric and electronic properties of substituents on iminomethylpyridine ligands play an influential role in the catalytic activity. nih.gov

Computational Modeling: Modern quantum chemical methods are increasingly used to understand the structure-activity relationships of catalysts. By calculating transition state energies and reaction pathways, researchers can predict which catalyst modifications are most likely to enhance performance. This approach can rationalize why certain structural changes, like altering alkyl chain lengths or ring sizes in amine catalysts, inhibit or enhance catalytic activity, guiding future experimental work.

These principles provide a roadmap for optimizing the performance of catalytic systems derived from this compound for a wide range of chemical transformations.

Reaction Mechanisms and Kinetics Pertaining to 4 Methoxy 2 Pyridin 2 Yl Aniline Derivatives

Ligand Substitution Reactions in Coordination Complexes of 4-Methoxy-2-(pyridin-2-yl)aniline

The study of ligand substitution kinetics in metal complexes is fundamental to understanding chemical reactivity and is crucial for applications in catalysis and medicinal chemistry. solubilityofthings.com The pyridinyl-aniline framework is an excellent bidentate ligand, coordinating to metal centers through the pyridine (B92270) and aniline (B41778) nitrogen atoms to form stable chelate rings.

In palladium(II) complexes containing derivatives such as 4-methoxy-N-(pyridin-2-ylmethyl)aniline, ligand substitution by nucleophiles like thiourea (B124793) proceeds via a two-step mechanism. researchgate.net The first step involves the substitution of the ligand that is positioned trans to the pyridine ring. This is attributed to the strong trans effect of the pyridine ring compared to the amine group, which labilizes the trans-positioned ligand. researchgate.net The kinetics of such reactions can follow either associative or dissociative pathways, where the rate-determining step is either the formation of a higher-coordination intermediate with the incoming ligand or the dissociation of the outgoing ligand, respectively. solubilityofthings.com

Kinetic studies on related pentacyanoruthenate(II) complexes with pyridine and pyrazine (B50134) derivatives show that dissociation reactions often exhibit saturation kinetics, pointing towards a dissociative interchange mechanism. Similarly, studies of ligand exchange in certain copper(II) complexes reveal biphasic reaction kinetics, suggesting a process with two consecutive steps that are dependent and independent of the incoming ligand's concentration, respectively. inorgchemres.org These examples highlight the mechanistic complexity of substitution reactions in complexes featuring pyridine-type ligands.

Influence of Electronic and Steric Effects on Reaction Rates and Pathways

The rates and mechanisms of reactions involving this compound derivatives are profoundly influenced by electronic and steric factors. Substituents on both the pyridine and aniline rings can alter the electron density at the nitrogen donor atoms and the metal center, thereby affecting reaction kinetics. solubilityofthings.com

Electronic Effects: In the ligand substitution of Pd(II) complexes of 4-methoxy-N-(pyridin-2-ylmethyl)aniline derivatives, the presence of an electron-withdrawing substituent on the phenyl ring increases the rate of substitution. researchgate.net Conversely, an electron-donating group decreases the reaction rate. researchgate.net This is because electron-withdrawing groups reduce the electron density on the palladium center, making it more susceptible to nucleophilic attack. Studies on other pyridine-containing complexes have established clear correlations between the electron-donating ability of a substituent and catalytic activity. whiterose.ac.ukacs.org For instance, in certain iridium-catalyzed transfer hydrogenation reactions, increasing the electron-donating ability of the pyridine substituent enhances catalytic rates, as long as hydride donation remains the rate-determining step. whiterose.ac.ukacs.org However, a strongly electron-donating group can sometimes alter the mechanism and the rate-determining step, leading to a deviation from this trend. whiterose.ac.uk

Steric Effects: Steric hindrance around the reaction center can significantly slow down substitution kinetics by impeding the approach of an incoming ligand. solubilityofthings.com In olefin polymerization catalyzed by pyridylamido-based systems, which are structurally related to pyridinyl-anilines, substituents on the bridge linking the pyridine and N-aryl fragments can exert a "buttressing effect." mdpi.com This effect pushes the N-aryl ring closer to the active site, enhancing stereoselectivity. mdpi.com Similarly, in nucleophilic aromatic substitution, increased crowding at the reaction center can cause a shift from general-base to specific-base catalysis.

The following table summarizes the observed influence of substituent electronic properties on reaction outcomes in related pyridinyl systems.

| Catalyst System/Reaction | Substituent Type on Pyridine/Aniline | Observed Effect | Reference |

| Pd(II) Complex Substitution | Electron-Withdrawing | Increased rate of substitution | researchgate.net |

| Pd(II) Complex Substitution | Electron-Donating | Decreased rate of substitution | researchgate.net |

| CpIr Transfer Hydrogenation | Electron-Donating | Increased catalytic activity (if hydride donation is rate-determining) | whiterose.ac.ukacs.org |

| CpIr Transfer Hydrogenation | Strongly Electron-Donating | Change in rate-determining step, decreased activity | whiterose.ac.uk |

| Olefin Polymerization | Bulky groups on linker | "Buttressing effect" enhances stereoselectivity | mdpi.com |

Aromatic Nucleophilic Substitution Mechanisms Involving Pyridinyl-Aniline Scaffolds

Nucleophilic aromatic substitution (SNAr) is a key reaction for the synthesis of substituted aromatic compounds. Unlike electrophilic substitution, SNAr involves a nucleophile attacking an electron-poor aromatic ring that is equipped with a good leaving group. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The presence of strong electron-withdrawing groups (like -NO₂) ortho and/or para to the leaving group is crucial for stabilizing this negatively charged intermediate and activating the ring towards attack. youtube.com

While long assumed to be stepwise, recent studies suggest that many SNAr reactions may be concerted or exist on a mechanistic continuum between stepwise and concerted pathways. nih.govnih.gov The pyridinyl-aniline scaffold can be both a product of and a reactant in SNAr reactions. For example, the synthesis of N-(2,4-dinitrophenyl)aniline derivatives occurs via the SNAr reaction between an aniline and an activated chlorobenzene. youtube.com

In a relevant synthetic application, pyridinyl-aniline derivatives are prepared through the SNAr reaction of substituted anilines with 2,4-dichloropyrimidine. nih.gov In this case, the aniline acts as the nucleophile, displacing one of the chloride leaving groups on the electron-deficient pyrimidine (B1678525) ring. The reaction is often facilitated by a base and heat. nih.gov Similarly, reactions of anilines with highly activated substrates like 2-phenoxy-3,5-dinitropyridine in methanol (B129727) are shown to be general-base catalysed, consistent with the formation of a zwitterionic intermediate. rsc.org

Oxidative Coupling and Transformation Pathways of this compound Derivatives

Derivatives of this compound are valuable substrates in oxidative coupling reactions, often leveraging the pyridinyl-aniline moiety as a directing group to facilitate novel bond formations. A key example is the use of N-(2-(pyridin-2-yl)phenyl)benzamide in copper-mediated C-H amination. rsc.orgnih.gov This reaction employs cupric acetate (B1210297) to achieve the amination of the β-C(sp²)–H bonds of the benzamide (B126) portion with various amines, demonstrating good functional group tolerance. rsc.org

The proposed mechanism involves the initial chelation of the copper catalyst to the pyridinyl and amide nitrogens. This brings the metal center into proximity with the target C-H bond, facilitating its activation and subsequent functionalization.

Furthermore, these derivatives can undergo subsequent transformations to yield more complex heterocyclic structures. In the same copper-catalyzed system, when N-(2-(pyridin-2-yl)phenyl)benzamide is reacted with formamide, quinazolinone derivatives are formed. rsc.orgresearchgate.net This transformation pathway likely involves the initial C-H amination followed by an intramolecular cyclization and condensation sequence, showcasing the utility of the pyridinyl-aniline scaffold in constructing diverse molecular architectures. rsc.org

C-H Activation and Functionalization Strategies Directed by Pyridinyl-Aniline Moieties

Direct C-H activation is a powerful, atom-economical strategy for molecular functionalization, and the 2-(pyridin-2-yl)aniline (B1331140) moiety has emerged as a highly effective directing group for such transformations. nih.govmdpi.com The bidentate chelation of the pyridine and aniline nitrogens to a transition metal center positions the catalyst to selectively activate a specific C-H bond, typically ortho to the directing group. nih.govresearchgate.net

Research has demonstrated that 2-(pyridin-2-yl)aniline can serve as a new, removable directing group for copper-mediated C(sp²)–H bond amination. rsc.orgnih.gov When this moiety is part of an amide, such as in N-(2-(pyridin-2-yl)phenyl)benzamide, it directs the functionalization to the β-C-H bond of the benzamide ring. rsc.org This strategy provides a direct route to otherwise difficult-to-access aminated products.

The directing ability of the pyridinyl-aniline scaffold is also exploited in palladium-catalyzed reactions. The direct arylation of anilines bearing an N-pyridyl substituent occurs selectively at the ortho position of the aniline ring. researchgate.net This high regioselectivity is achieved because the chelation-assisted C-H activation mechanism strongly favors the formation of a stable five-membered palladacycle intermediate. nih.govresearchgate.net

The table below presents examples of C-H functionalization reactions where the pyridinyl-aniline scaffold serves as the directing group.

| Substrate | Reagent(s) | Catalyst System | Functionalization Type | Product | Reference |

| N-(2-(pyridin-2-yl)phenyl)benzamide | Morpholine | Cu(OAc)₂ | C-H Amination | β-morpholinyl benzamide derivative | rsc.org |

| N-(2-(pyridin-2-yl)phenyl)benzamide | Formamide | Cu(OAc)₂ | C-H Amination / Cyclization | Quinazolinone derivative | rsc.org |

| N-(pyridin-2-yl)aniline derivative | Aryl Iodide | Pd(OAc)₂ | C-H Arylation | ortho-arylated aniline derivative | researchgate.net |

Spectroscopic and Advanced Characterization Methodologies for 4 Methoxy 2 Pyridin 2 Yl Aniline and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 4-Methoxy-2-(pyridin-2-yl)aniline in solution. Both ¹H and ¹³C NMR are employed to map out the carbon and hydrogen framework of the molecule.

In ¹H NMR spectra, the chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) of the proton signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms. rsc.org For instance, the aromatic protons on the aniline (B41778) and pyridine (B92270) rings will exhibit distinct chemical shifts and coupling patterns, allowing for their unambiguous assignment. uchile.cl The methoxy (B1213986) group protons typically appear as a sharp singlet, while the amine protons may present as a broad singlet. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. rsc.org The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of their substituents. The carbon atoms of the pyridine ring, the aniline ring, and the methoxy group will resonate at characteristic frequencies. rsc.org Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish direct and long-range correlations between protons and carbons, further solidifying the structural assignment. uchile.cl

Table 1: Representative NMR Data for Aniline Derivatives

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Reference |

| N-(4-methoxybenzyl)aniline | 7.40 (t, J = 7.2 Hz, 2H), 7.32 (t, J = 7.6 Hz, 2H), 7.01 (d, J = 8.2 Hz, 2H), 6.88 (t, J = 7.2 Hz, 1H), 6.76 (d, J = 8.0 Hz, 2H), 4.35 (s, 2H), 4.16 - 3.98 (m, 1H), 3.90 (s, 3H) | 159.06, 148.39, 131.61, 129.41, 128.94, 117.61, 114.21, 113.01, 55.39, 47.87 | rsc.org |

| 4-methoxy-N-p-tolylaniline | 7.12 – 6.91 (m, 4H), 6.92–6.69 (m, 4H), 3.78 (s, 3H), 2.27 (s, 3H) | 154.60, 142.3, 136.5, 129.6, 129.2, 121.0, 116.50, 114.6, 55.6, 20.7 | rsc.org |

| N-(2-bromobenzyl)-4-methoxyaniline | 7.64-7.62 (d, J = 7.9Hz, 1H), 7.47-7.45 (d, J = 7.6Hz, 1H), 7.33-7.29 (t, J = 7.5Hz, 1H), 7.20-7.16 (t, J = 7.6Hz, 1H), 6.85-6.83 (d, J = 8.9Hz, 2H), 6.65-6.62 (d, J = 8.9Hz, 2H), 4.41 (s, 2H), 3.79 (s, 3H) | 151.9, 141.5, 138.1, 132.3, 128.8, 128.2, 127.1, 122.9, 114.5, 113.8, 55.3, 48.9 | rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of this compound. nih.gov These vibrations are specific to the functional groups present in the molecule and provide a characteristic "fingerprint."

IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of molecular bonds with a changing dipole moment. nih.gov Key vibrational bands for this compound would include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region for the amine group.

C-H stretching: Aromatic and aliphatic C-H stretches appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=N and C=C stretching: Vibrations of the pyridine and aniline rings are found in the 1400-1650 cm⁻¹ region.

C-O stretching: The methoxy group's C-O bond gives rise to a strong absorption band, typically in the 1000-1300 cm⁻¹ range. nih.gov

C-N stretching: This vibration is usually observed in the 1250-1350 cm⁻¹ region. nih.gov

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides information about vibrational modes that involve a change in the polarizability of the molecule. nih.gov For molecules with a center of symmetry, some vibrations may be IR active but Raman inactive, and vice versa. However, for a molecule like this compound, which lacks a center of symmetry, many vibrational modes will be active in both IR and Raman spectra. nih.gov Raman spectroscopy is particularly sensitive to the vibrations of the aromatic rings. monash.edu

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Typical Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (Amine) | 3300-3500 | IR |

| C-H Stretch (Aromatic) | 3000-3100 | IR, Raman |

| C-H Stretch (Methoxy) | 2850-3000 | IR, Raman |

| C=N/C=C Stretch (Rings) | 1400-1650 | IR, Raman |

| C-O Stretch (Methoxy) | 1000-1300 | IR |

| C-N Stretch | 1250-1350 | IR |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the molecular formula of this compound. rsc.org In a typical MS experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) directly corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. chemsrc.com

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced. The analysis of these fragments helps to piece together the structure of the original molecule, confirming the connectivity of the pyridine, aniline, and methoxy moieties.

X-ray Diffraction Analysis for Solid-State Structural Determination of this compound Complexes

Table 3: Example Crystal Data for a Related Schiff Base Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 12.7082 (12) |

| b (Å) | 4.7446 (4) |

| c (Å) | 21.124 (2) |

| β (°) | 105.525 (2) |

| Volume (ų) | 1227.21 (19) |

| Z | 4 |

| Data for (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound and its complexes by measuring the absorption of UV and visible light. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic pyridine and aniline rings. researchgate.net The presence of the methoxy and amino groups, which are auxochromes, can cause a bathochromic (red) shift of these absorption bands compared to the parent aromatic systems.

Upon complexation with a metal ion, the electronic transitions can be significantly altered. New absorption bands may appear due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. researchgate.net The position and intensity of these bands provide information about the nature of the metal-ligand bonding and the electronic properties of the resulting complex.

Electrochemical Analysis, e.g., Cyclic Voltammetry, for Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound and its metal complexes. researchgate.net CV involves scanning the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction processes.

The cyclic voltammogram of this compound may show oxidation waves corresponding to the removal of electrons from the electron-rich aniline moiety. The potential at which this oxidation occurs is indicative of the ease of electron removal.

When coordinated to a metal center, the redox behavior can change significantly. The metal center itself may undergo redox reactions, and the ligand can influence the metal's redox potential. Conversely, the metal can affect the ease of oxidation or reduction of the ligand. The study of these redox processes is crucial for applications in areas such as catalysis and materials science.

Computational and Theoretical Chemistry Studies of 4 Methoxy 2 Pyridin 2 Yl Aniline

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular structures and electronic properties. nih.gov In the study of compounds analogous to 4-Methoxy-2-(pyridin-2-yl)aniline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable geometric configuration (ground state). researchgate.netresearchgate.net

Electronic structure elucidation involves mapping the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these orbitals indicates the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). nih.govresearchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters from DFT Calculations This table presents typical data obtained from DFT calculations for similar aromatic compounds, as specific data for this compound is not available in the provided search results.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (Aniline) | ~1.40 Å |

| C-C (Inter-ring) | ~1.48 Å | |

| C-O (Methoxy) | ~1.37 Å | |

| Bond Angle | C-N-H (Aniline) | ~113° |

| C-C-N (Pyridine) | ~122° | |

| Dihedral Angle | Pyridine-Aniline | 15-30° |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Corroboration

Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to study the behavior of molecules in their electronic excited states. nih.govacs.org This method is particularly valuable for understanding a molecule's response to light, making it essential for corroborating and interpreting experimental spectroscopic data, such as UV-Visible absorption spectra. eurjchem.commdpi.com

By calculating the transition energies from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). scielo.org.co Analysis of the orbitals involved in these electronic transitions helps to characterize them, for example, as π-π* or n-π* transitions, or as having intramolecular charge transfer (ICT) character. nih.govscielo.org.co For molecules with potential for excited-state intramolecular proton transfer (ESIPT) or other photochemical reactions, TD-DFT can be used to map the potential energy surfaces (PESs) of the excited states, identifying stable intermediates and transition barriers. nih.govacs.org

Table 2: Illustrative TD-DFT Predicted Electronic Transitions This table shows representative data generated by TD-DFT calculations for analogous compounds. Specific values for this compound were not found in the search results.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 350 | 0.45 | HOMO → LUMO (π-π) |

| S0 → S2 | 295 | 0.15 | HOMO-1 → LUMO (π-π) |

| S0 → S3 | 260 | 0.28 | HOMO → LUMO+1 (ICT) |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.com Methods like the M06-2X functional combined with a large basis set are often used for mechanistic studies. doaj.org

For reactions involving aniline (B41778) derivatives, such as atmospheric oxidation by hydroxyl radicals, computational studies can determine the favorability of different reaction channels, like hydrogen abstraction from the amino group versus addition to the aromatic ring. mdpi.comresearchgate.net The calculated activation energies for each path reveal the kinetic feasibility of the reaction. researchgate.net For multi-step syntheses, modeling can help predict the most likely mechanism, such as an Sₙ2-type transition state, and evaluate the Gibbs free energy of reaction to determine product favorability. mdpi.com

Prediction of Molecular Properties and Reactivity Parameters

Beyond structure and spectra, computational chemistry can predict a wide range of molecular properties and reactivity descriptors. researchgate.net The energies of the HOMO and LUMO orbitals are used to calculate key parameters that quantify reactivity. researchgate.net

Key predicted reactivity parameters include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Hardness (η): Calculated as (I - A) / 2. A larger value indicates greater stability. nih.gov

Electrophilicity Index (ω): Calculated as χ² / (2η). This quantifies the ability of a molecule to accept electrons. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution on the molecular surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing a visual guide to where the molecule is most likely to interact with other chemical species. nih.gov

Table 3: Illustrative Predicted Molecular Properties and Reactivity Indices This table contains example values for molecular properties as derived from computational studies on similar molecules, in the absence of specific data for this compound.

| Property | Symbol | Typical Calculated Value (eV) |

| HOMO Energy | EHOMO | -5.50 |

| LUMO Energy | ELUMO | -1.20 |

| HOMO-LUMO Gap | ΔE | 4.30 |

| Ionization Potential | I | 5.50 |

| Electron Affinity | A | 1.20 |

| Electronegativity | χ | 3.35 |

| Chemical Hardness | η | 2.15 |

| Electrophilicity Index | ω | 2.61 |

Applications in Advanced Materials Science and Functional Molecule Development

Role of 4-Methoxy-2-(pyridin-2-yl)aniline and its Derivatives as Precursors for Functional Materials

The pyridinyl-aniline scaffold is a fundamental component in the synthesis of more complex, functional molecules. The parent compound, 2-(pyridin-2-yl)aniline (B1331140), has been identified as a novel, removable directing group that facilitates challenging chemical transformations. rsc.org Specifically, it can promote the amination of C(sp²)–H bonds when mediated by cupric acetate (B1210297), allowing for the introduction of various amine groups with good functional group tolerance. rsc.org This capability is crucial for building intricate molecular architectures from simpler benzamide (B126) derivatives. rsc.org

This role as a directing group means that the 2-(pyridin-2-yl)aniline framework can guide reactions to specific sites on a molecule, a key strategy in multi-step organic synthesis. For instance, its use has led to the successful isolation of quinazolinone derivatives from reaction mixtures. rsc.org The ability to selectively synthesize various pyridyl isomers and other complex heterocyclic systems from a single substrate highlights the importance of this scaffold in creating diverse molecular libraries for both materials science and drug discovery. acs.org The strategic modifications enabled by such precursors are fundamental to developing molecules with precisely engineered properties. acs.org

| Precursor Scaffold | Reaction Type | Mediating Agent | Resulting Products | Source |

| 2-(Pyridin-2-yl)aniline | C(sp²)–H bond amination | Cupric Acetate | Aminated benzamide derivatives, Quinazolinone derivatives | rsc.org |

Design of Electroactive and Photoactive Systems Incorporating the Pyridinyl-Aniline Scaffold

The pyridinyl-aniline framework is an attractive scaffold for the development of materials with tailored electronic and optical properties. Aniline (B41778) and its derivatives are well-known precursors to electroactive polymers, such as polyaniline, which are studied for their conductivity and biocompatibility. nih.gov This suggests that polymers incorporating the this compound unit could exhibit interesting electroactive behaviors.

Furthermore, the individual components of the molecule contribute to its potential in photoactive applications. Derivatives of 1,3,4-oxadiazole, which can be synthesized from precursors containing pyridinyl and methoxyphenyl groups, are utilized in electroluminescent, optical, and electron-transporting materials due to their thermal stability and quantum yield. nih.gov A direct precursor to the aniline portion of the target molecule, 4-methoxy-2-nitroaniline (B140478), has been grown into single crystals and studied for its optical properties, including a high-intensity photoluminescence emission peak around 599 nm and nonlinear optical behavior. researchgate.net

The combination of these features in the single molecular scaffold of this compound is promising. The aniline moiety provides a polymerizable unit for creating conductive materials, while the conjugated system spanning the pyridine (B92270) and aniline rings, influenced by the electron-donating methoxy (B1213986) group, can be tuned for specific light absorption and emission properties. Isomers of this compound are already being explored as materials for Organic Light Emitting Diodes (OLEDs), indicating the perceived potential of this chemical class in photoactive and electroactive systems. bldpharm.com

| Molecular Component | Potential Functional Contribution | Related Material/Application | Source |

| Aniline | Forms electroactive polymers | Conductive scaffolds for tissue engineering | nih.gov |

| Pyridine & Methoxy-Phenyl groups | Precursors to photoactive heterocycles | Electron-transporting and electroluminescent materials (e.g., 1,3,4-oxadiazoles) | nih.gov |

| 4-Methoxy-2-nitroaniline | Intrinsic optical and photoluminescent properties | Single crystals for nonlinear optics | researchgate.net |

| Pyridinyl-Aniline Scaffold | Potential for OLEDs | Electronic Materials | bldpharm.com |

Structure-Activity Relationship Studies in Chemical Design for Targeted Functionality

Structure-activity relationship (SAR) studies are critical for optimizing a molecule's function by making precise structural modifications. For pyridine derivatives, the presence and position of certain functional groups, such as methoxy (-OMe) and amino (-NH2) groups, have been shown to enhance their biological activity. nih.gov This principle is central to the design of functional molecules based on the this compound scaffold.

In the context of drug discovery, which shares design principles with materials science, the pyridinyl-aniline core is a frequent subject of SAR studies. For example, in the development of kinase inhibitors, derivatives of N-(pyridin-4-ylmethyl)aniline were synthesized and evaluated, leading to the development of 3D-QSAR models that could predict the biological activity of new compounds based on their structure. nih.gov

Further research has demonstrated that subtle changes to the scaffold have significant consequences. When designing inhibitors for the deubiquitinase USP1/UAF1, researchers found that changing the pyridine nitrogen from the 4-position to the 3-position resulted in a potent compound. acs.org This highlights how isomeric differences in the pyridinyl-aniline core can be exploited to fine-tune molecular properties and interactions for a targeted function. acs.org These SAR studies provide a rational framework for modifying the this compound structure to develop new functional materials with enhanced or specific electronic, optical, or catalytic properties.

| Parent Scaffold/Derivative | Structural Modification | Impact on Functionality/Activity | Source |

| N-(pyridin-4-ylmethyl)aniline | Molecular fragment replacement | Generation of novel potent KDR inhibitors | nih.gov |

| N-Benzyl-2-phenylpyrimidin-4-amine | Change from 4-pyridine to 3-pyridine substituent | Approached 1 µM potency (IC50 = 1.1 µM) | acs.org |

| General Pyridine Derivatives | Addition/Position of -OMe and -NH2 groups | Enhancement of antiproliferative activity | nih.gov |

Future Research Directions and Emerging Paradigms for 4 Methoxy 2 Pyridin 2 Yl Aniline Chemistry

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research concerning 4-Methoxy-2-(pyridin-2-yl)aniline will undoubtedly prioritize the exploration of novel synthetic routes that are both high-yielding and sustainable.

Current synthetic strategies often involve multi-step processes. For instance, a common precursor, 4-methoxy-2-nitroaniline (B140478), is synthesized through acetylation, nitration, and subsequent hydrolysis of 4-methoxyaniline. patsnap.com While effective, these traditional methods can generate significant waste and utilize harsh reagents.

Emerging research is focusing on more sustainable approaches. One promising avenue is the use of continuous flow reactors. This technology offers precise control over reaction parameters, leading to improved yields, reduced side reactions, and enhanced safety. patsnap.comgoogle.com A method for synthesizing 4-methoxy-2-nitroaniline using a continuous flow reactor has been reported, highlighting the potential for cleaner production of key intermediates. patsnap.comgoogle.com

Another area of development is the use of greener catalysts and solvents. Research into the synthesis of related aniline (B41778) derivatives has demonstrated the efficacy of using palladium on carbon (Pd/C) for hydrogenation in methanol (B129727), a relatively benign solvent. chemicalbook.com Future work could adapt such catalytic systems for the final steps of this compound synthesis. The principles of green chemistry, such as using water as a solvent and developing solvent-free reaction conditions, are also gaining traction and could be applied to the synthesis of this compound. mdpi.com

The table below outlines some potential sustainable methodologies and their advantages.

| Methodology | Key Features | Potential Advantages |

| Continuous Flow Synthesis | Utilizes microreactors for continuous processing. | Enhanced heat and mass transfer, improved safety, higher yields, easier scale-up. patsnap.comgoogle.com |

| Catalytic Hydrogenation | Employs catalysts like Pd/C for reduction steps. | Milder reaction conditions, high selectivity, potential for catalyst recycling. chemicalbook.com |

| Green Solvents | Use of water, ionic liquids, or supercritical fluids. | Reduced environmental impact, lower toxicity, potential for novel reactivity. mdpi.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Significantly reduced reaction times, increased product yields, cleaner reactions. mdpi.com |

Development of Advanced Catalytic Systems with Enhanced Performance

The pyridine (B92270) and aniline moieties within this compound make it an excellent ligand for the formation of metal complexes with catalytic activity. The development of advanced catalytic systems based on this scaffold is a significant area for future research.

The parent compound, 2-(pyridin-2-yl)aniline (B1331140), has already been shown to act as a directing group in C-H bond amination reactions mediated by cupric acetate (B1210297). nih.gov This demonstrates the inherent potential of the pyridyl-aniline framework to facilitate challenging chemical transformations.

Future research will likely focus on designing and synthesizing novel metal complexes of this compound with enhanced catalytic performance. This could involve exploring a wider range of transition metals and tuning the electronic and steric properties of the ligand to optimize activity and selectivity for specific reactions, such as cross-coupling, oxidation, and reduction processes. The methoxy (B1213986) group on the aniline ring can electronically influence the catalytic center, a factor that can be systematically investigated.

Investigation of New Coordination Modes and Multimetallic Complexes

The coordination chemistry of pyridyl-aniline ligands is rich and varied. rsc.org this compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of the pyridine ring and the aniline group.

Future investigations will aim to uncover new coordination modes of this ligand. This could include exploring its potential to act as a bridging ligand to form multimetallic complexes. Such complexes are of great interest due to their potential for cooperative catalytic activity and unique magnetic and electronic properties. The synthesis and characterization of dinuclear or polynuclear complexes of this compound with various transition metals would be a key research direction.

Studies on related Schiff base ligands derived from substituted anilines and pyridines have shown the formation of both mononuclear and dinuclear complexes with metals like copper, zinc, and palladium. researchgate.netnih.gov These studies provide a foundation for exploring the coordination behavior of this compound.

Integration into Hybrid Materials and Nanotechnology

The unique electronic and coordination properties of this compound and its metal complexes make them attractive candidates for integration into hybrid materials and nanotechnology.

One area of exploration is the development of novel organic light-emitting diodes (OLEDs). Donor-acceptor molecules are crucial components in OLEDs, and the electronic characteristics of this compound could be harnessed in the design of new emissive materials. mdpi.com

Furthermore, metal complexes of this ligand could be incorporated into metal-organic frameworks (MOFs) or other porous materials. The resulting hybrid materials could exhibit interesting properties for applications in gas storage, separation, and heterogeneous catalysis. The ability of related pyridyl-aniline ligands to form 1D coordination polymers with porous structures has already been demonstrated, suggesting similar possibilities for this compound. rsc.org

The table below summarizes potential applications in materials science.

| Application Area | Rationale | Potential Impact |

| Organic Electronics | Potential as a building block for donor-acceptor molecules. | Development of new materials for OLEDs and organic photovoltaics. mdpi.com |

| Metal-Organic Frameworks (MOFs) | Can act as a linker to construct porous frameworks. | Creation of materials for gas storage, separation, and catalysis. rsc.org |

| Nanoparticle Functionalization | Can be used to surface-modify nanoparticles. | Enhancement of nanoparticle stability and introduction of new functionalities. |

Advanced Computational Studies for Predictive Design and Mechanistic Understanding

Advanced computational studies are becoming increasingly indispensable in modern chemical research. Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules and their complexes.

For this compound, computational studies can be employed to:

Predict Reaction Outcomes: Model potential synthetic pathways and predict their feasibility and selectivity.

Elucidate Reaction Mechanisms: Investigate the detailed mechanisms of reactions catalyzed by its metal complexes, providing a rational basis for catalyst optimization.

Design Novel Catalysts: Computationally screen different metal centers and ligand modifications to identify promising candidates for specific catalytic applications.

Understand Spectroscopic Properties: Correlate calculated electronic transitions with experimentally observed UV-Vis and photoluminescence spectra. researchgate.net

Computational data has been shown to be comparable with experimental results for related palladium complexes, validating the use of these methods for predicting geometries and understanding properties. researchgate.net Future computational work will be crucial for accelerating the discovery and development of new applications for this compound.

Q & A

Basic Research Question

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (H319: causes serious eye irritation).

- Ventilation : Use fume hoods to avoid inhalation of fine powders (P305+P351+P338: rinse eyes thoroughly).

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous discharge due to potential environmental toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.